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Compound of Interest

Compound Name:
4'-O-trans-p-

Coumaroylmussaenoside

Cat. No.: B1180606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4'-O-trans-p-
Coumaroylmussaenoside, an iridoid glycoside. The information presented herein is essential

for the identification, characterization, and quality control of this natural product. The data is

compiled from spectroscopic analysis of the core structures, mussaenoside and trans-p-

coumaric acid, and is presented in a clear, tabular format for ease of reference. Detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data are also provided, along with a visual workflow diagram.

Chemical Structure
4'-O-trans-p-Coumaroylmussaenoside consists of a mussaenoside core, which is an iridoid

glycoside, acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety.

Molecular Formula: C₂₆H₃₂O₁₂[1]

Molecular Weight: 536.53 g/mol [1]

IUPAC Name: Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-1-[[4-

O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-7-methyl-, methyl

ester, (1S,4aS,7S,7aS)-[1]
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Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key mass

spectrometry fragmentation patterns for 4'-O-trans-p-Coumaroylmussaenoside. These

values are based on the analysis of its constituent parts and data from structurally related

compounds.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Expected Ranges in ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1180606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Mussaenoside

Moiety
p-Coumaroyl Moiety Glucose Moiety

1 ~5.0-5.2 (d) ~4.5-4.7 (d)

3 ~5.8-6.0 (br s) ~3.2-3.5 (m)

4 ~4.8-5.0 (t)

5 ~2.5-2.7 (m) ~3.4-3.6 (m)

6
~1.8-2.0 (m), ~2.1-2.3

(m)
~3.6-3.8 (m)

7

8 ~1.5-1.7 (s)

9 ~2.8-3.0 (m)

10
~4.1-4.3 (d), ~4.3-4.5

(d)

11 ~3.7 (s)

2', 6' ~7.4-7.6 (d)

3', 5' ~6.8-7.0 (d)

7' (α) ~6.3-6.5 (d)

8' (β) ~7.6-7.8 (d)

1'' ~4.5-4.7 (d)

2'' ~3.2-3.5 (m)

3'' ~3.4-3.6 (m)

4'' ~4.8-5.0 (t)

5'' ~3.6-3.8 (m)

6''
~3.7-3.9 (m), ~3.9-4.1

(m)
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Solvent: CD₃OD or DMSO-d₆. Chemical shifts (δ) are given in ppm relative to TMS. Coupling

constants (J) are in Hz.

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges in ppm)
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Position
Mussaenoside

Moiety
p-Coumaroyl Moiety Glucose Moiety

1 ~95-98 ~100-103

3 ~140-143

4 ~110-113

5 ~40-43

6 ~25-28

7 ~80-83

8 ~20-23

9 ~45-48

10 ~60-63

11 (COOCH₃) ~170-173

11 (OCH₃) ~51-54

1' ~126-129

2', 6' ~130-133

3', 5' ~115-118

4' ~160-163

7' (α) ~114-117

8' (β) ~145-148

9' (C=O) ~167-170

1'' ~98-101

2'' ~73-76

3'' ~74-77

4'' ~70-73

5'' ~75-78
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6'' ~63-66

Solvent: CD₃OD or DMSO-d₆. Chemical shifts (δ) are given in ppm.

Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry

(MS/MS) Data

Ion Formula Calculated m/z Description

[M+Na]⁺ C₂₆H₃₂O₁₂Na 559.1735 Sodium Adduct

[M-H]⁻ C₂₆H₃₁O₁₁ 535.1765
Deprotonated

Molecule

[M-p-coumaroyl]⁻ C₁₇H₂₅O₉ 389.1499
Loss of the p-

coumaroyl group

[p-coumaric acid-H]⁻ C₉H₇O₃ 163.0395
p-Coumaric acid

fragment

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 4'-O-trans-p-
Coumaroylmussaenoside in 0.5 mL of deuterated methanol (CD₃OD) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a Bruker Avance (or equivalent) NMR spectrometer operating at a

proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16-64
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Spectral Width: 12-16 ppm

Acquisition Time: 2-4 s

Relaxation Delay: 1-2 s

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024-4096

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 s

Relaxation Delay: 2 s

2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse

programs to confirm proton-proton and proton-carbon correlations for unambiguous structure

elucidation.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak.

Mass Spectrometry (MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or

acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile

phase.

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

LC-MS Analysis (Optional but Recommended):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 15-

20 minutes.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI):

Ionization Mode: Positive and negative.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-120 °C.

Desolvation Gas Flow: 600-800 L/hr.

Cone Voltage: 20-40 V.

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 559.1735 in positive

mode or 535.1765 in negative mode) and subject it to collision-induced dissociation (CID) to

obtain fragmentation data for structural confirmation.

Workflow Diagram
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Caption: Workflow for the spectroscopic analysis of 4'-O-trans-p-Coumaroylmussaenoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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